

Ricolinostat response rate bortezomib refractory patients

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Compound Focus: Ricolinostat

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Ricolinostat Efficacy in Bortezomib-Refractory Myeloma

Patient Cohort	Regimen	Ricolinostat Dose (Recommended Phase II)	Overall Response Rate (ORR)	Key Findings & Safety
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| Bortezomib-refractory patients | **Ricolinostat** + Bortezomib + Dexamethasone [1] | 160 mg daily [1] [2] | 14% [1] [3] | - **Safety:** Lower severe GI, hematologic, and constitutional toxicities vs. non-selective HDAC inhibitors [1] [4].

- **Dosing Note:** 160 mg twice daily led to dose-limiting diarrhea; daily dose was better tolerated [1] [3]. |

Experimental Protocol & Mechanistic Rationale

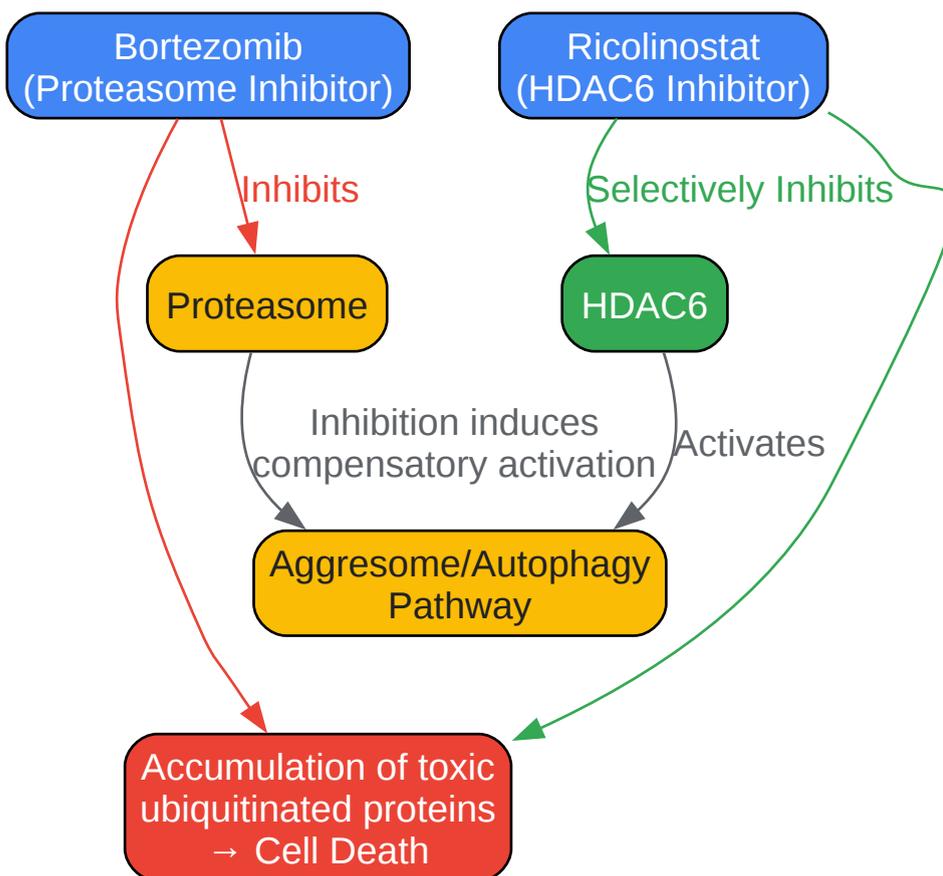
For your reference as a researcher, here are the key methodological details from the trial and the scientific rationale behind the combination therapy.

- **Study Design:** The data comes from a **multicenter, open-label, phase I/II trial** (NCT01323751) [2]. The study was designed in three parts: sequential dose-escalation of **ricolinostat** as a monotherapy

(Part 1), in combination with bortezomib and dexamethasone (Part 2), and an expansion cohort to explore a daily dosing schedule [1] [4].

- **Patient Population:** The trial enrolled patients with **relapsed or refractory multiple myeloma** who had received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory drug. Bortezomib-refractory patients were a subset of this population [1] [4] [2].
- **Dosing Schedule:**
 - **Ricolinostat:** Administered orally on **days 1-5 and 8-12** of each 21-day cycle [1] [4].
 - **Bortezomib:** Administered at the standard dose of **1.3 mg/m²** intravenously or subcutaneously on days 1, 4, 8, and 11 of each cycle [4].
 - **Dexamethasone:** Administered at **20 mg** on days 1, 2, 4, 5, 8, 9, 11, and 12 of each cycle [4].
- **Pharmacodynamic Assessment:** The trial included biomarker analysis, showing that **ricolinostat** therapy resulted in **dose-dependent increases in acetylated tubulin** in peripheral blood lymphocytes, confirming target engagement of HDAC6 [1] [4].

The rationale for combining **Ricolinostat** with a proteasome inhibitor like bortezomib is based on targeting two interconnected cellular protein degradation pathways, as illustrated below:



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This diagram illustrates the **synergistic mechanism of action**: Bortezomib inhibits the proteasome, leading to the accumulation of misfolded proteins. In response, cancer cells activate the HDAC6-dependent aggresome pathway as an alternative protein clearance mechanism. **Ricolinostat** selectively inhibits HDAC6, blocking this compensatory pathway, leading to irreversible protein stress and apoptosis [1] [4] [5].

Research Context and Comparative Perspective

- **Comparison with Other HDAC Inhibitors:** A 2019 meta-analysis of HDAC inhibitors in relapsed/refractory multiple myeloma reported that the overall response rate for **ricolinostat**-containing regimens across all patient groups was 38%, which was lower than that for panobinostat (64%) and vorinostat (51%) [6]. However, this analysis also highlights the proposed **improved therapeutic window** of selective HDAC6 inhibition, as non-selective HDAC inhibitors like panobinostat are associated with significant toxicities, including severe diarrhea and cardiac events [1] [7] [3].
- **Activity in Other Combinations:** **Ricolinostat** has also been studied in combination with lenalidomide and dexamethasone. In a phase 1b trial, that combination showed an overall response rate of 55% in a mixed relapsed/refractory population, demonstrating the drug's potential in other regimen contexts [7].

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